molecular formula C37H36N8O4S2 B15078883 2-{[5-{[5-{[2-(2-Methoxyanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide

2-{[5-{[5-{[2-(2-Methoxyanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B15078883
M. Wt: 720.9 g/mol
InChI Key: BHIUHRPIGPOVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[5-{[5-{[2-(2-Methoxyanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide” is a complex organic molecule that features multiple functional groups, including triazole rings, sulfanyl groups, and methoxyaniline moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of triazole rings and the introduction of sulfanyl and methoxyaniline groups. Typical synthetic routes might involve:

    Formation of Triazole Rings: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

    Introduction of Sulfanyl Groups: This step might involve nucleophilic substitution reactions where thiol groups are introduced.

    Attachment of Methoxyaniline Moieties: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might target the triazole rings or the carbonyl groups, potentially leading to the formation of alcohols or amines.

    Substitution: The methoxyaniline moieties might undergo electrophilic aromatic substitution reactions, introducing new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution might involve reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2, Cl2).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but might include sulfoxides, sulfones, alcohols, amines, and various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with triazole rings are often studied for their potential as enzyme inhibitors or antimicrobial agents.

Medicine

Medicinal chemistry might explore this compound for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-{[5-{[2-(2-Aminoanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-aminophenyl)acetamide
  • **2-{[5-{[5-{[2-(2-Hydroxyanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-hydroxyphenyl)acetamide

Uniqueness

The uniqueness of “2-{[5-{[5-{[2-(2-Methoxyanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide” lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C37H36N8O4S2

Molecular Weight

720.9 g/mol

IUPAC Name

2-[[5-[[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C37H36N8O4S2/c1-24-11-9-13-26(19-24)44-32(40-42-36(44)50-22-34(46)38-28-15-5-7-17-30(28)48-3)21-33-41-43-37(45(33)27-14-10-12-25(2)20-27)51-23-35(47)39-29-16-6-8-18-31(29)49-4/h5-20H,21-23H2,1-4H3,(H,38,46)(H,39,47)

InChI Key

BHIUHRPIGPOVAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3OC)CC4=NN=C(N4C5=CC=CC(=C5)C)SCC(=O)NC6=CC=CC=C6OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.